6-Benzylpyrimidin-4-amine
Overview
Description
6-Benzylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which include 6-benzylpyrimidin-4-amine, have been associated with inhibitory responses against certain vital inflammatory mediators .
Mode of Action
It is suggested that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2 .
Biochemical Pathways
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
It is known that these properties significantly impact the bioavailability of a compound .
Result of Action
It is known that pyrimidines, including this compound, exhibit a range of pharmacological effects, including anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
6-Benzylpyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various proteins, influencing their structure and function.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cell lines, this compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . The influence of this compound on cell signaling pathways, such as the MAPK/ERK pathway, leads to alterations in gene expression and cellular metabolism. Furthermore, this compound has been shown to disrupt mitochondrial function, resulting in decreased ATP production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves multiple pathways. At the molecular level, this compound binds to specific biomolecules, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity of CDKs, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis. In in vivo studies, the compound’s effects on cellular function have been consistent, with no significant changes in its activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which catalyze the oxidation of this compound to form reactive intermediates. These intermediates are further conjugated with glutathione or other cofactors, facilitating their excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes via active transport mechanisms, involving ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, this compound can be transported into the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins. The localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
Properties
IUPAC Name |
6-benzylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLYZTNGEQHUBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.